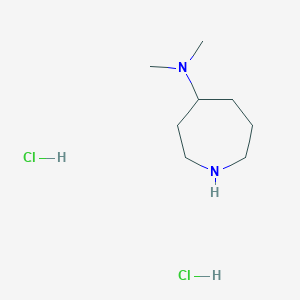

N,N-Dimethyl-4-azepanamine dihydrochloride

Description

BenchChem offers high-quality N,N-Dimethyl-4-azepanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-4-azepanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethylazepan-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)8-4-3-6-9-7-5-8;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQSVMWUYQRAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N,N-Dimethyl-4-azepanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

N,N-Dimethyl-4-azepanamine dihydrochloride is a tertiary amine salt with potential applications in pharmaceutical development as a scaffolding molecule or an intermediate in the synthesis of more complex drug candidates. A thorough understanding of its physical properties is paramount for its effective handling, formulation, and integration into drug discovery workflows. This technical guide provides a comprehensive overview of the key physicochemical characteristics of N,N-Dimethyl-4-azepanamine dihydrochloride, including its molecular structure, and expected physical properties. In the absence of extensive published experimental data, this guide furnishes detailed, field-proven experimental protocols for the determination of its melting point, aqueous solubility, and spectroscopic identity. The methodologies are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure reliable and reproducible results.

Introduction and Molecular Structure

N,N-Dimethyl-4-azepanamine, a derivative of the seven-membered heterocyclic compound azepane, is a tertiary amine that can be readily converted to its dihydrochloride salt to enhance its stability and aqueous solubility. The presence of two basic nitrogen atoms allows for the formation of a dihydrochloride salt, a common strategy in pharmaceutical chemistry to improve the handling and bioavailability of amine-containing compounds.

The molecular structure of N,N-Dimethyl-4-azepanamine dihydrochloride is crucial for understanding its chemical reactivity and physical behavior.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the N,N-Dimethyl-4-azepanamine dihydrochloride sample is thoroughly dried, preferably in a vacuum oven at a temperature below its decomposition point, to remove any residual solvent or absorbed water.

-

Grind a small amount of the dried sample into a fine powder using a mortar and pestle.

-

Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm. [1] * If the sample is known or suspected to be hygroscopic, the open end of the capillary tube should be sealed using a flame. [2]

-

-

Instrumental Analysis:

-

Place the prepared capillary tube into the heating block of a calibrated melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid determination can be performed.

-

For an accurate measurement, heat the sample at a moderate rate to a temperature approximately 20°C below the expected melting point. [1] * Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Continue heating at the same slow rate and record the temperature at which the entire sample has melted (the clear point).

-

The melting range is reported as the temperature from the onset of melting to the clear point.

-

Aqueous Solubility Determination

High aqueous solubility is a desirable characteristic for many drug candidates. As a dihydrochloride salt, N,N-Dimethyl-4-azepanamine dihydrochloride is expected to be freely soluble in water. The following protocol describes a kinetic method for determining its aqueous solubility. [3] Rationale: This method allows for a relatively high-throughput assessment of solubility. By preparing a stock solution in an organic solvent like DMSO and then making serial dilutions into an aqueous buffer, one can quickly identify the concentration at which the compound begins to precipitate. [3]The use of nephelometry provides a quantitative measure of turbidity, indicating insolubility.

Caption: Workflow for Aqueous Solubility Determination.

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Accurately weigh a sample of N,N-Dimethyl-4-azepanamine dihydrochloride and dissolve it in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Prepare serial dilutions of this stock solution in DMSO.

-

-

Solubility Assay:

-

In a clear 96-well plate, add a large volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a small, consistent volume of each DMSO dilution to the corresponding wells of the aqueous buffer. It is important to keep the final DMSO concentration low (e.g., <1%) to minimize its effect on solubility.

-

Cover the plate and incubate at a controlled temperature (e.g., 25°C) with gentle agitation for a set period (e.g., 2 hours) to allow for equilibration.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

The aqueous solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and structural integrity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of N,N-Dimethyl-4-azepanamine dihydrochloride.

Rationale: The NMR spectra will provide information on the number and connectivity of protons and carbons in the molecule. For the dihydrochloride salt, the chemical shifts of protons and carbons near the protonated nitrogen atoms will be significantly affected. [4] Experimental Considerations:

-

Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents due to the salt's expected high polarity.

-

¹H NMR: The spectrum is expected to show distinct signals for the methyl protons on the dimethylamino group and the methylene and methine protons of the azepane ring. The protons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift.

-

¹³C NMR: The spectrum will show characteristic signals for the methyl carbons and the carbons of the azepane ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Rationale: The FTIR spectrum of N,N-Dimethyl-4-azepanamine dihydrochloride will exhibit characteristic absorption bands corresponding to the various bond vibrations within the molecule. The presence of the ammonium salt will be evident from the broad N-H stretching bands.

Sample Preparation:

-

As a solid, the sample can be prepared as a potassium bromide (KBr) pellet. It is important to use KBr that has been thoroughly dried to avoid interference from water absorption bands. [5]* Alternatively, if the compound is hygroscopic, using potassium chloride (KCl) for the pellet is recommended to prevent halogen exchange. [5]

Conclusion

This technical guide has outlined the expected physical properties of N,N-Dimethyl-4-azepanamine dihydrochloride and provided detailed, robust protocols for their experimental determination. For researchers and drug development professionals, a comprehensive understanding and empirical verification of these properties are essential for the successful application of this compound in pharmaceutical research and development. The methodologies described herein emphasize scientific rigor and provide a framework for obtaining reliable and reproducible data.

References

-

Azepane. In Wikipedia; 2023. Accessed January 22, 2026. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. Published March 24, 2024. Accessed January 22, 2026. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Published September 24, 2003. Accessed January 22, 2026. [Link]

-

Melting Point Determination. Stanford Research Systems. Accessed January 22, 2026. [Link]

-

Amine Testing Procedure for Q'MaxDrill. Scribd. Accessed January 22, 2026. [Link]

-

Template for Electronic Submission to ACS Journals. The Royal Society of Chemistry. Accessed January 22, 2026. [Link]

-

FTIR Method for Simultaneous determination of Captopril and Hydrochlorothiazid in Raw material and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. Accessed January 22, 2026. [Link]

-

Dimethylethylamine. PubChem. Accessed January 22, 2026. [Link]

-

Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Published April 7, 2022. Accessed January 22, 2026. [Link]

-

Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. Accessed January 22, 2026. [Link]

-

Melting point determination. University of Calgary. Accessed January 22, 2026. [Link]

Sources

An In-depth Technical Guide to N,N-Dimethyl-4-azepanamine Dihydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction and Overview

N,N-Dimethyl-4-azepanamine dihydrochloride is a saturated heterocyclic compound featuring a seven-membered azepane ring substituted at the 4-position with a dimethylamino group. The azepane scaffold is of significant interest in medicinal chemistry, as it is a key structural motif in a variety of biologically active molecules and FDA-approved drugs.[1][2][3] The conformational flexibility of the seven-membered ring, combined with the ability to introduce diverse substituents, makes azepane derivatives valuable building blocks in the design of novel therapeutic agents.[2]

This guide provides a comprehensive overview of the chemical nature, synthesis, and potential applications of N,N-Dimethyl-4-azepanamine dihydrochloride, with a focus on its utility for researchers and professionals in drug development. While this specific molecule is not extensively documented in peer-reviewed literature, its synthesis and properties can be confidently inferred from established chemical principles and the known behavior of related compounds.

Chemical Structure and Physicochemical Properties

The chemical structure of N,N-Dimethyl-4-azepanamine dihydrochloride consists of a central azepane ring with a dimethylamino substituent. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental work.

Caption: Chemical structure of N,N-Dimethyl-4-azepanamine dihydrochloride.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₈N₂ · 2HCl | - |

| Molecular Weight | 215.16 g/mol | - |

| Appearance | White to off-white solid | Inferred from similar amine hydrochlorides |

| Solubility | Soluble in water and polar protic solvents | Inferred from the dihydrochloride salt form |

| pKa (conjugate acid) | ~9-10 | Estimated based on similar secondary and tertiary amines |

Synthesis and Purification

A robust and scalable synthesis of N,N-Dimethyl-4-azepanamine dihydrochloride can be proposed via a two-step sequence starting from a commercially available N-Boc-4-azepanone. This method involves an initial reductive amination to introduce the dimethylamino group, followed by the deprotection of the Boc group and subsequent salt formation.

Step 1: Synthesis of tert-butyl 4-(dimethylamino)azepane-1-carboxylate

The first step is the reductive amination of N-Boc-4-azepanone with dimethylamine. This is a standard and high-yielding transformation in organic synthesis.

Reaction Scheme:

Experimental Protocol:

-

To a solution of N-Boc-4-azepanone (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add a solution of dimethylamine (2-3 equivalents, typically as a solution in THF or water).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine/iminium ion.

-

Cool the reaction mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl 4-(dimethylamino)azepane-1-carboxylate.

Step 2: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the dihydrochloride salt.

Reaction Scheme:

Experimental Protocol:

-

Dissolve the purified tert-butyl 4-(dimethylamino)azepane-1-carboxylate (1 equivalent) in a suitable solvent such as dioxane or diethyl ether.

-

Add a solution of hydrochloric acid (excess, typically 4M in dioxane or gaseous HCl in ether) to the stirred solution.

-

A precipitate should form upon addition of the acid.

-

Stir the mixture at room temperature for 2-4 hours to ensure complete deprotection.

-

Collect the solid product by filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield N,N-Dimethyl-4-azepanamine dihydrochloride as a solid.

Caption: Synthetic workflow for N,N-Dimethyl-4-azepanamine dihydrochloride.

Analytical Characterization

The structure and purity of N,N-Dimethyl-4-azepanamine dihydrochloride can be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl groups of the dimethylamino function (a singlet integrating to 6 protons), as well as multiplets for the methylene protons of the azepane ring. The chemical shifts will be influenced by the protonation state of the nitrogen atoms.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals corresponding to the methyl carbons of the dimethylamino group and the carbons of the azepane ring.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show a parent ion corresponding to the free base [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic N-H stretching bands for the ammonium salt and C-H stretching vibrations.

Applications in Drug Discovery

The azepane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and CNS-active agents.[1][3] N,N-Dimethyl-4-azepanamine dihydrochloride represents a versatile building block for the synthesis of novel drug candidates.

The presence of a secondary amine within the azepane ring and a tertiary amine in the dimethylamino group allows for differential functionalization. The secondary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Caption: Role as a scaffold in drug design.

Potential therapeutic areas where this scaffold could be employed include:

-

GPCR Ligands: The conformational flexibility of the azepane ring can be advantageous for binding to G-protein coupled receptors.

-

Enzyme Inhibitors: The basic nitrogen atoms can act as key hydrogen bond acceptors or donors in the active sites of enzymes.

-

CNS Agents: The ability to tune the lipophilicity and basicity of the molecule could allow for the development of agents that can cross the blood-brain barrier.

Safety and Handling

-

Potential Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract.[4] May be harmful if swallowed or absorbed through the skin.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat should be worn.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]

-

Handling: Avoid creating dust.[6] Avoid contact with strong oxidizing agents.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

Conclusion

N,N-Dimethyl-4-azepanamine dihydrochloride is a valuable, yet under-explored, chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through well-established synthetic methodologies, and its structural features make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a resource for researchers looking to incorporate this versatile molecule into their research programs.

References

- Kumar, R. R. G., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 594-622.

- Gelest, Inc. (2014). (N,N-DIMETHYLAMINO)

- Zhejiang Hisoar Pharmaceutical Co Ltd. (2013). Process for preparing 4-amino-N, N-dimethylbenzylamine. CN102964256A.

- Kulkarni, A. A., & Kulkarni, D. S. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(1), 70-73.

- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.

- CDH Fine Chemical. (n.d.).

- ChemicalBook. (n.d.). n,n-dimethyl-m-phenylenediamine dihydrochloride(3575-32-4)ir1.

- PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine.

- Bhattacharya, A., & Fraley, J. R. (2001). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Organic Letters, 3(25), 4039-4041.

- S. M. O., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. Current Organic Synthesis, 18(6), 578-593.

- University of California, Santa Barbara. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF).

- NIST. (n.d.). Benzenamine, N,N-dimethyl-.

- Sigma-Aldrich. (2024).

- mzCloud. (2015). N N Dimethylaniline.

- Benchchem. (n.d.). Application Notes and Protocols: N,N-Dimethyl-4-phenoxybutan-1-amine in Organic Synthesis.

- NIST. (n.d.). N,N-Dimethyl-1-propanamine.

- PubChem. (n.d.). N,N-dimethyl-p-phenylenediamine.

- Zhejiang University of Technology. (2014). Method for synthesizing N, N-dimethyl amine compound by nucleophilic substitution of DMF. CN103224438B.

- Santa Cruz Biotechnology. (n.d.).

- Cheméo. (n.d.). Chemical Properties of N,N-Dimethyl-1-propanamine (CAS 926-63-6).

- NIST. (n.d.). Ethanamine, N,N-dimethyl-.

- ResearchGate. (n.d.).

- PubChem. (n.d.). N,N-Dimethylpyrimidin-4-amine.

- PubChem. (n.d.). 3-(1-Chloro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine.

- Wikipedia. (n.d.). Heterocyclic compound.

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. gelest.com [gelest.com]

- 6. lsuhsc.edu [lsuhsc.edu]

An In-Depth Technical Guide to N,N-Dimethyl-4-azepanamine dihydrochloride (CAS Number 104593-71-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl-4-azepanamine dihydrochloride, a heterocyclic amine with significant potential in medicinal chemistry and drug discovery. Although a niche compound, its structural motifs—the azepane ring and the N,N-dimethylamino group—are present in numerous bioactive molecules. This document elucidates the compound's predicted physicochemical properties, outlines a detailed and plausible synthetic route via reductive amination, and presents a thorough framework for its analytical characterization. Furthermore, it explores the potential pharmacological relevance of this compound by examining the bioactivity of structurally related azepane derivatives. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar molecules.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The seven-membered azepane ring is a key structural feature in a variety of pharmacologically active compounds.[1] Its non-planar, flexible conformation allows for three-dimensional exploration of chemical space, a desirable trait in modern drug design.[2] Azepane derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[3] In fact, over 20 drugs approved by the FDA contain the azepane motif, highlighting its therapeutic importance.[1] The incorporation of a 4-dimethylamino substituent introduces a tertiary amine group, which can significantly influence a molecule's basicity, solubility, and ability to interact with biological targets.[4] N,N-Dimethyl-4-azepanamine dihydrochloride, as a salt, is anticipated to exhibit enhanced aqueous solubility, a crucial property for bioavailability and formulation.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of N,N-Dimethyl-4-azepanamine dihydrochloride

| Property | Predicted Value/Information | Rationale/Reference |

| CAS Number | 104593-71-7 | Topic of this guide. |

| Molecular Formula | C₉H₂₂Cl₂N₂ | Based on the structure of N,N-Dimethyl-4-azepanamine with two HCl molecules. |

| Molecular Weight | 229.19 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical appearance for amine hydrochloride salts. |

| Solubility | Likely soluble in water, methanol, and DMSO. | Dihydrochloride salt formation significantly increases aqueous solubility.[1] |

| Melting Point | Expected to be a high-melting solid (>200 °C) | Based on the melting point of the analogous N,N-dimethylpiperidin-4-amine dihydrochloride (288-290 °C).[5] |

| pKa | Estimated pKa of the protonated tertiary amine is ~10-11. | Based on the pKa of similar cyclic tertiary amines. |

Synthesis of N,N-Dimethyl-4-azepanamine dihydrochloride

A robust and scalable synthetic route to N,N-Dimethyl-4-azepanamine is crucial for its further investigation. Reductive amination of a suitable ketone precursor is a widely used and efficient method for the synthesis of amines.[6] The following proposed synthesis starts from the commercially available N-Boc-azepan-4-one.

Synthetic Scheme

Caption: Proposed two-step synthesis of N,N-Dimethyl-4-azepanamine dihydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-N,N-dimethyl-4-azepanamine

-

To a stirred solution of N-Boc-azepan-4-one (1 equivalent) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a solution of dimethylamine (2-3 equivalents, e.g., as a 2M solution in THF or a 40% aqueous solution).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that can be used in the presence of the carbonyl starting material.[7]

-

Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-N,N-dimethyl-4-azepanamine.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of N,N-Dimethyl-4-azepanamine dihydrochloride

-

Dissolve the purified N-Boc-N,N-dimethyl-4-azepanamine (1 equivalent) in a minimal amount of a suitable solvent, such as dioxane or diethyl ether.

-

To this solution, add an excess of a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane, 3-4 equivalents) dropwise with stirring.

-

A precipitate should form upon addition of the HCl solution.

-

Stir the resulting suspension at room temperature for 2-4 hours to ensure complete deprotection and salt formation.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield N,N-Dimethyl-4-azepanamine dihydrochloride.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and stability of the synthesized N,N-Dimethyl-4-azepanamine dihydrochloride.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azepane ring protons, which will likely be complex due to overlapping signals and conformational flexibility. The N,N-dimethyl group should appear as a singlet, integrating to six protons. The N-H protons of the azepane and the protonated dimethylamino group may appear as broad signals.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the azepane ring and a signal for the N,N-dimethyl carbons. The chemical shifts will be indicative of the saturated amine structure.[8]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated free base [M+H]⁺.

-

The fragmentation pattern in MS/MS analysis will likely involve α-cleavage, which is characteristic of amines, leading to the loss of an alkyl radical and the formation of a resonance-stabilized iminium cation.[9]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of the dihydrochloride salt will be characterized by a broad absorption band in the 2400-2800 cm⁻¹ region, which is indicative of the N-H stretching vibrations of the ammonium salts.

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC is a suitable method for purity assessment. Due to the basic nature of the amine, an acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) is recommended to ensure good peak shape.

-

For the analysis of amine hydrochlorides, ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) can also be employed.[10]

-

Detection can be achieved using a UV detector at a low wavelength (e.g., 200-220 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

-

Caption: Analytical workflow for the characterization of the target compound.

Potential Applications and Mechanism of Action

While the specific biological activity of N,N-Dimethyl-4-azepanamine dihydrochloride has not been extensively reported, its structural components suggest several potential areas of pharmacological interest.

-

Central Nervous System (CNS) Activity: The azepane scaffold is a common feature in CNS-active drugs, including those with antipsychotic, antidepressant, and anticonvulsant effects.[11][12] The presence of the tertiary amine could modulate interactions with various receptors and transporters in the brain.

-

Anticancer and Antimicrobial Potential: Numerous azepane derivatives have been investigated for their anticancer and antimicrobial properties.[3] The introduction of the dimethylamino group could influence the compound's ability to interact with biological targets such as enzymes or nucleic acids.

-

Receptor Modulation: The conformational flexibility of the azepane ring allows it to adapt to the binding sites of various receptors.[12] The dimethylamino group can act as a hydrogen bond acceptor or participate in ionic interactions, which are crucial for receptor binding.

Further research, including in vitro screening and in vivo studies, is necessary to elucidate the specific mechanism of action and therapeutic potential of N,N-Dimethyl-4-azepanamine dihydrochloride.

Safety and Handling

Specific toxicity data for N,N-Dimethyl-4-azepanamine dihydrochloride is not available. However, based on its chemical structure as a tertiary amine hydrochloride, it should be handled with appropriate precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

N,N-Dimethyl-4-azepanamine dihydrochloride represents a promising, yet underexplored, chemical entity. This technical guide provides a solid foundation for its synthesis, characterization, and potential applications by leveraging established chemical principles and data from analogous compounds. The proposed synthetic route via reductive amination is a reliable and scalable method, and the outlined analytical techniques will ensure the quality and integrity of the synthesized material. The diverse biological activities associated with the azepane scaffold suggest that N,N-Dimethyl-4-azepanamine dihydrochloride is a valuable candidate for further investigation in drug discovery programs.

References

-

Manjula, S. N., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 595-614. [Link]

-

Bhatt, V. R., et al. (2008). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. ResearchGate. [Link]

-

PubChem. N,N-Dimethylpiperidin-4-amine hydrochloride. PubChem. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Katritzky, A. R., & Rachwal, S. (1996). 3. Azepines. Comprehensive Organic Functional Group Transformations, 4, 113-128. [Link]

- Zhejiang Hisoar Pharmaceutical Co Ltd. (2013). Process for preparing 4-amino-N, N-dimethylbenzylamine.

-

Chromatography Forum. (2004). Amine hydrochloride in HPLC. Chromatography Forum. [Link]

-

Serafin, K., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116769. [Link]

-

Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

-

PubChem. N,N-Dimethylcyclohexylamine. PubChem. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Kumar, V., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(39), 27657-27696. [Link]

-

Yilmaz, I., & Muedin, A. (2006). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. ResearchGate. [Link]

-

Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Course Hero. [Link]

-

Whitman College. GCMS Section 6.15. Whitman College. [Link]

- Anhui Jin-Ao-Si-Te Pharmaceutical Technology Co Ltd. (2014). High performance liquid detection method for 2-chloroethylamine hydrochloride.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Cheméo. (2023). Chemical Properties of N,N-Dimethyl-1-propanamine (CAS 926-63-6). Cheméo. [Link]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. JoVE. [Link]

-

Kitchin, L. S., et al. (2007). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[1]benzothieno[2,3-c]azepine. ResearchGate. [Link]

-

Journal of Pharma Insights and Research. (2023). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. [Link]

-

Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. MDPI. [Link]

-

Reddy, G. S., et al. (2012). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]

-

Conier Chem&Pharma Limited. Buy n,n-dimethylpiperidin-4-amine dihydrochloride. Conier Chem&Pharma Limited. [Link]

-

Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry. [Link]

-

Al-Zaydi, K. M. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(22), 13166-13196. [Link]

-

Sanchez, R., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 14(10), 1156-1163. [Link]

-

Kim, B., et al. (2016). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of Agricultural and Food Chemistry, 64(3), 688-695. [Link]

-

PubChem. N,N-Dimethylpiperidin-4-amine. PubChem. [Link]

-

Dehli, J.-R., & Bolm, C. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(24), 5144-5147. [Link]

-

Sadeghian, H., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 17(9), 10307-10316. [Link]

-

Shodex. Analysis of Short Amines without Using Ion Pair Reagent. Shodex HPLC Columns. [Link]

-

Ielo, L., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules, 26(16), 4983. [Link]

-

Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

-

Automated Topology Builder (ATB) and Repository. Azepane. ATB. [Link]

-

Wikipedia. Piperidine. Wikipedia. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Afonin, A. V., et al. (2002). 13C NMR calculations on azepines and diazepines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1954-1959. [Link]

-

Reddit. (2014). Help with tertiary amine mass fragmentation mechanism. Reddit. [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. 13C NMR calculations on azepines and diazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. shodex.com [shodex.com]

- 11. researchgate.net [researchgate.net]

- 12. jopir.in [jopir.in]

N,N-Dimethyl-4-azepanamine dihydrochloride molecular weight

An In-Depth Technical Guide to the Physicochemical Properties and Characterization of N,N-Dimethyl-4-azepanamine Dihydrochloride

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl-4-azepanamine dihydrochloride, a compound of interest within the broader class of pharmacologically relevant azepane derivatives. While specific literature on this exact molecule is not abundant, this document synthesizes foundational chemical principles with established methodologies for analogous compounds to present a robust framework for its synthesis, characterization, and handling. We will delve into its structural elucidation, calculated physicochemical properties, and a detailed multi-technique approach for its structural verification and purity assessment. This guide is intended to equip researchers and drug development professionals with the necessary insights to confidently work with and understand this and similar bicyclic amine hydrochlorides.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The seven-membered azepane heterocyclic ring system is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility allows it to interact with a diverse range of biological targets, making it a privileged scaffold in modern drug discovery.[3] N,N-Dimethyl-4-azepanamine, as a specific derivative, features two basic nitrogen centers – the endocyclic tertiary amine of the azepane ring and the exocyclic N,N-dimethylamino group. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which are critical properties for many pharmaceutical applications. A thorough understanding of its fundamental physicochemical properties, beginning with its molecular weight, is paramount for accurate experimental design, from dosing calculations to analytical method development.

Structural Elucidation and Physicochemical Properties

The first step in characterizing any compound is to unequivocally define its structure and fundamental properties.

Chemical Structure and Molecular Formula

N,N-Dimethyl-4-azepanamine dihydrochloride consists of an azepane ring with a dimethylamino substituent at the 4-position. Both the ring nitrogen and the exocyclic dimethylamino nitrogen are basic and are protonated in the presence of two equivalents of hydrochloric acid to form the dihydrochloride salt.

-

Free Base: N,N-Dimethyl-4-azepanamine

-

Molecular Formula (Free Base): C₈H₁₈N₂

-

Dihydrochloride Salt: N,N-Dimethyl-4-azepanamine dihydrochloride

-

Molecular Formula (Dihydrochloride): C₈H₂₀Cl₂N₂

Caption: 2D structure of N,N-Dimethyl-4-azepanamine dihydrochloride.

Molecular Weight Calculation

The molecular weight is a critical parameter for all quantitative applications. Based on the molecular formula C₈H₂₀Cl₂N₂, the molecular weight is calculated as follows:

| Element | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon (C) | 12.011 | 8 | 96.088 |

| Hydrogen (H) | 1.008 | 20 | 20.160 |

| Chlorine (Cl) | 35.453 | 2 | 70.906 |

| Nitrogen (N) | 14.007 | 2 | 28.014 |

| Total | 215.168 |

Synthesis Pathway

While a specific synthesis for N,N-Dimethyl-4-azepanamine is not readily found in the literature, a reliable synthetic route can be proposed based on the well-established synthesis of its six-membered ring analogue, N,N-Dimethylpiperidin-4-amine.[4][5] The most common approach is reductive amination.

Proposed Synthesis: Reductive Amination

This synthesis would start from a suitable azepane-4-one precursor.

Step 1: Reductive Amination The ketone of N-protected azepan-4-one is reacted with dimethylamine in the presence of a reducing agent to form the N,N-dimethylamino group.

Step 2: Deprotection and Salt Formation The protecting group on the ring nitrogen is removed, and the resulting free base is treated with hydrochloric acid to yield the final dihydrochloride salt.

Caption: Proposed synthetic workflow for N,N-Dimethyl-4-azepanamine dihydrochloride.

Comprehensive Analytical Characterization

A multi-faceted analytical approach is essential to confirm the identity, purity, and integrity of the synthesized compound.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound.

Principle: In the mass spectrometer, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For a molecule like N,N-Dimethyl-4-azepanamine, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique suitable for polar and thermally labile molecules.

Expected Results: When analyzing the dihydrochloride salt, the acidic mobile phase used in ESI-MS will typically result in the observation of the protonated free base.

-

Monoisotopic Mass of Free Base (C₈H₁₈N₂): 142.1470 g/mol

-

Expected Ion in Positive Mode ESI-MS: [M+H]⁺, where M is the free base.

-

Expected m/z: 143.1548

The Nitrogen Rule is a useful heuristic in mass spectrometry which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6][7] In this case, the free base has two (an even number of) nitrogen atoms, and its nominal molecular weight is 142, which is consistent with the rule.

A key fragmentation pattern for amines in mass spectrometry is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom.[8] This results in the formation of a resonance-stabilized iminium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: This technique will reveal the number of different types of protons, their connectivity, and their chemical environment. For N,N-Dimethyl-4-azepanamine dihydrochloride, one would expect to see distinct signals for the N,N-dimethyl protons (a singlet), and multiplets for the protons on the azepane ring. The protons attached to the nitrogen atoms (N-H) may appear as broad signals and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR: This provides information on the number and types of carbon atoms. One would expect to see signals for the two methyl carbons and the six carbons of the azepane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups. For amine hydrochlorides, a very characteristic broad and strong absorption band is observed for the N-H⁺ stretching vibration.[9]

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| N-H⁺ Stretch (Ammonium salt) | 2200-3000 | A very broad and strong band, often with fine structure. |

| C-H Stretch (Alkane) | 2850-2960 | Will likely appear as sharper peaks superimposed on the broad N-H⁺ band. |

The presence of this broad ammonium stretch is a strong indicator of the formation of the hydrochloride salt.

Chromatographic Methods for Purity Assessment

Chromatography is used to separate the target compound from any impurities or starting materials.

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of non-volatile compounds like amine salts. A reversed-phase column (e.g., C18) with an acidic mobile phase (e.g., water/acetonitrile with formic acid or TFA) is typically used. Purity is determined by the area percentage of the main peak.

-

Gas Chromatography (GC): Direct analysis of the dihydrochloride salt by GC is challenging due to its low volatility and potential for thermal degradation.[10][11] However, the free base can be analyzed by GC after neutralization and extraction.

Conclusion

N,N-Dimethyl-4-azepanamine dihydrochloride is a compound with potential applications in medicinal chemistry, leveraging the privileged azepane scaffold. While not a widely cataloged compound, its synthesis and characterization can be confidently approached using established chemical principles and analytical methodologies. This guide provides a comprehensive framework for its preparation via reductive amination and its structural verification and purity assessment through a combination of mass spectrometry, NMR and IR spectroscopy, and chromatographic techniques. By understanding the rationale behind these analytical choices, researchers can ensure the quality and integrity of this and other novel amine compounds in their drug discovery endeavors.

References

-

Sharma, V., et al. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Hexanitrohexaazaisowurtzitane. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine hydrochloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved January 21, 2026, from [Link]

-

Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Retrieved January 21, 2026, from [Link]

-

JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CA2032362C - Process for the preparation of n,n-dimethylamine.

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved January 21, 2026, from [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved January 21, 2026, from [Link]

-

Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN105820056A - Synthesizing method of 4,4'-dimethyltriphenylamine and production system.

-

EPTQ. (2013). Chemical analysis in amine system operations. Retrieved January 21, 2026, from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 21, 2026, from [Link]

-

PubMed. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved January 21, 2026, from [Link]

-

Reddit. (2023, January 5). Can ammonium chlorhydrates can be analyzed on mass spectrometry ?. r/chemistry. Retrieved January 21, 2026, from [Link]

-

Semantic Scholar. (2024, July 1). Synthesis of Diarylamines via Nitrosonium-Initiated C−N Bond Formation. Retrieved January 21, 2026, from [Link]

-

PubMed. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 5. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 6. Video: Mass Spectrometry of Amines [jove.com]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. bre.com [bre.com]

- 11. ccsknowledge.com [ccsknowledge.com]

N,N-Dimethyl-4-azepanamine dihydrochloride solubility data

An In-depth Technical Guide to the Solubility of N,N-Dimethyl-4-azepanamine Dihydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide provides a comprehensive framework for understanding and determining the solubility of N,N-Dimethyl-4-azepanamine dihydrochloride. As specific experimental data for this compound is not extensively available in public literature, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It synthesizes theoretical principles with detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. We emphasize the causality behind experimental design and provide self-validating methodologies, empowering researchers to generate high-quality, reliable solubility data.

Introduction and Physicochemical Characterization

N,N-Dimethyl-4-azepanamine is a diamine featuring a saturated seven-membered azepane ring and a tertiary amine substituent. In pharmaceutical development, it is often formulated as a dihydrochloride salt to enhance stability and aqueous solubility. An accurate understanding of its solubility profile is paramount for effective formulation design, predicting in vivo performance, and ensuring reproducible results in preclinical assays.

Molecular Structure and Properties

The foundational step in any solubility investigation is to characterize the molecule itself. The properties listed below are essential for interpreting solubility data.

-

Chemical Structure:

-

Free Base: N,N-Dimethyl-4-azepanamine

-

Salt Form: N,N-Dimethyl-4-azepanamine dihydrochloride

(Note: A placeholder image would be here; the actual structure is derived from the name)

-

-

Physicochemical Data Summary:

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Significance in Solubility |

| Molecular Formula | C₈H₁₈N₂ | C₈H₂₀Cl₂N₂ | Governs molecular weight and elemental composition. |

| Molecular Weight | 142.24 g/mol | 215.16 g/mol | Essential for converting between mass and molar concentrations. |

| CAS Number | Not Found | Not Found | Unique identifier for the specific chemical substance. |

| pKa (Predicted) | pKa₁: ~9.5-10.5 (Azepane N)pKa₂: ~8.5-9.5 (Dimethylamino N) | Not Applicable | Determines the ionization state at different pH values, which drastically affects aqueous solubility.[1] The two basic nitrogens will have distinct pKa values. |

| logP (Predicted) | ~1.5 - 2.5 | Not Applicable | Indicates lipophilicity. A higher logP suggests lower aqueous solubility for the neutral species. |

Note: Predicted values are derived from computational models and should be experimentally confirmed. The presence of two basic centers means this molecule will have two pKa values.

Theoretical Principles Governing Solubility

The solubility of N,N-Dimethyl-4-azepanamine dihydrochloride is not a single value but a complex function of several environmental factors. As a salt of a dibasic amine, its solubility is profoundly influenced by pH and the presence of common ions.

The Critical Role of pH and Ionization

The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of the molecule. Since the dihydrochloride salt is fully ionized, its initial dissolution in water will result in an acidic solution. The solubility is lowest at high pH where the molecule is in its neutral, more lipophilic free base form. As the pH decreases, both nitrogen atoms become protonated, leading to a significant increase in aqueous solubility.

The relationship between the species in solution can be visualized as follows:

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology

-

Preparation of Media: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

-

Sample Preparation: To a series of glass vials, add an excess amount of N,N-Dimethyl-4-azepanamine dihydrochloride (e.g., 2-5 mg) to a defined volume of each buffer (e.g., 1 mL). The key is to ensure solid material remains after equilibrium is reached. [2]3. Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C) for at least 24 hours. [3][4]To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); the results should be consistent. [2]4. Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant or centrifuge the vials at high speed. Filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze using a validated analytical method (see Section 5) to determine the concentration.

Experimental Determination of Kinetic Solubility

Kinetic solubility is often measured in a high-throughput screening (HTS) format using 96- or 384-well plates. [5][6]The most common method involves laser nephelometry.

Kinetic Solubility Protocol Workflow

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Step-by-Step Methodology

-

Stock Solution: Prepare a 10 mM stock solution of N,N-Dimethyl-4-azepanamine dihydrochloride in 100% DMSO.

-

Plate Preparation: Add aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well microplate.

-

Compound Addition: Add 2 µL of the DMSO stock solution to the buffer-containing wells. This creates the highest concentration (e.g., 100 µM) with a low final DMSO concentration (1%).

-

Incubation: Seal the plate and shake for 1.5 to 2 hours at room temperature. [3]5. Measurement: Measure the light scattering in each well using a laser nephelometer. The concentration at which a significant increase in light scattering is observed above the background is defined as the kinetic solubility. [5]The output is often reported in ranges (e.g., <15 µg/mL, 15-100 µg/mL, >100 µg/mL). [6]

Analytical Quantification

Accurate quantification of the dissolved compound is crucial. For a tertiary aliphatic amine like N,N-Dimethyl-4-azepanamine, which lacks a strong UV chromophore, direct UV-Vis spectrophotometry is often not feasible.

Recommended Analytical Technique: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity, which allows for direct measurement without derivatization.

-

Principle: The compound is separated from matrix components on an HPLC column and is then ionized (typically via electrospray ionization, ESI, in positive mode for amines) and detected by a mass spectrometer.

-

Method Outline:

-

Chromatography: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (to ensure protonation) and acetonitrile or methanol.

-

Detection: MS/MS detection in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.

-

-

Validation: A calibration curve must be prepared using standards of known concentrations to ensure linearity and accuracy.

Alternative Technique: HPLC-UV with Derivatization

If LC-MS/MS is unavailable, HPLC with UV detection can be used, but it requires a chemical derivatization step to attach a UV-absorbing molecule (a chromophore) to the amine. [7][8][9]

-

Common Reagents: Reagents like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) react with amines to form highly UV-active derivatives. [7][9]* Causality: This step is necessary because the aliphatic amine structure does not absorb light in the typical UV detector range (200-400 nm). The derivatization makes the molecule "visible" to the detector.

-

Drawbacks: This method adds complexity, requires optimization of the derivatization reaction, and may introduce variability.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for straightforward interpretation.

Thermodynamic Solubility Data Table

| pH of Buffer | Temperature (°C) | Individual Replicates (µg/mL) | Mean Solubility (µg/mL) | Std. Dev. | Molar Solubility (µM) |

| 2.0 | 25 | [Data] | |||

| 4.5 | 25 | [Data] | |||

| 6.8 | 25 | [Data] | |||

| 7.4 | 25 | [Data] | |||

| 9.0 | 25 | [Data] | |||

| 7.4 | 37 | [Data] |

Kinetic Solubility Data Table

| Compound ID | Buffer System | Final DMSO (%) | Kinetic Solubility (µM) | Solubility Class |

| N,N-Dimethyl-4-azepanamine HCl₂ | PBS, pH 7.4 | 1% | [Result] | High (>100) / Medium (15-100) / Low (<15) |

Conclusion

This guide outlines the essential theoretical and practical considerations for determining the solubility of N,N-Dimethyl-4-azepanamine dihydrochloride. Due to its nature as a dibasic amine salt, its solubility is highly dependent on pH, with significantly higher solubility expected under acidic conditions. The classic shake-flask method coupled with LC-MS/MS quantification is the definitive approach for generating accurate thermodynamic solubility data, which is critical for formulation and late-stage development. For earlier screening purposes, high-throughput kinetic assays provide a rapid and valuable assessment. By following the detailed protocols and understanding the underlying principles presented herein, researchers can confidently generate the robust solubility data required to advance their drug development programs.

References

-

University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Helda. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethylethenamine. National Center for Biotechnology Information. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents. Retrieved from [Link]

-

PubMed. (n.d.). [Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry]. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2020). Experimental and Quantum Chemical Computational Analysis of Novel N 4 ,N 4′ -Dimethyl-[1,1′-Biphenyl]-3,3′,4,4′-Tetraamine. Retrieved from [Link]

-

BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

-

PubMed Central. (n.d.). An explicit-solvent hybrid QM and MM approach for predicting pKa of small molecules in SAMPL6 challenge. National Center for Biotechnology Information. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

-

Chromatography Forum. (2009). trimethylamine and other tertiary amines by HPLC-UV?. Retrieved from [Link]

-

GSRS. (n.d.). N,N-DIMETHYL-3-PYRROLIDINAMINE DIHYDROCHLORIDE, (3S)-. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N-Dimethylethylamine. Retrieved from [Link]

-

Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, N,N-dimethyl-4-(phenylazo)-. WebBook. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. National Center for Biotechnology Information. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents. Retrieved from [Link]

-

Reddit. (2015). Do tertiary amines show UV/vis. absorption?. r/chemistry. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

-

ResearchGate. (2025). Molecular pKa Prediction with Deep Learning and Chemical Fingerprints. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-Octanamine, N,N-dimethyl-, hydrochloride (1:1). Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethyl-1-pentanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. enamine.net [enamine.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Making sure you're not a bot! [helda.helsinki.fi]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. scielo.br [scielo.br]

A Technical Guide to the Spectral Analysis of N,N-Dimethyl-4-azepanamine Dihydrochloride

Introduction

N,N-Dimethyl-4-azepanamine dihydrochloride is a substituted heterocyclic amine of significant interest in contemporary drug discovery and development. Its azepane core, a seven-membered saturated ring containing a nitrogen atom, is a key structural motif in a variety of biologically active compounds. The presence of a dimethylamino group at the 4-position further modulates its physicochemical properties, influencing its potential as a scaffold for novel therapeutics. As with any compound destined for pharmaceutical application, rigorous structural elucidation and purity assessment are paramount. This guide provides an in-depth technical overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the comprehensive characterization of N,N-Dimethyl-4-azepanamine dihydrochloride.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere listing of data, delving into the causality behind experimental choices and the logic of spectral interpretation. While direct experimental data for this specific compound is not widely published, this guide will provide predicted spectral characteristics based on analogous structures and detailed, field-proven protocols for acquiring and interpreting the necessary data.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for all spectral interpretation. N,N-Dimethyl-4-azepanamine dihydrochloride possesses several key features that will manifest in its spectra.

Caption: Molecular structure of N,N-Dimethyl-4-azepanamine dihydrochloride.

The key structural elements to consider are:

-

The seven-membered azepane ring.

-

The tertiary amine within the ring and the quaternary ammonium group as a dihydrochloride salt.

-

The dimethylamino substituent at the 4-position.

-

The various sets of chemically distinct protons and carbons.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For N,N-Dimethyl-4-azepanamine dihydrochloride, both ¹H and ¹³C NMR will provide a wealth of information.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show several distinct signals corresponding to the different proton environments in the molecule. The dihydrochloride form will influence the chemical shifts, particularly for protons near the nitrogen atoms, due to the deshielding effect of the positive charges.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5 - 3.8 | m | 4H | H-2, H-7 | Protons adjacent to the protonated ring nitrogen are significantly deshielded. |

| ~2.0 - 2.3 | m | 4H | H-3, H-6 | Protons on the carbons adjacent to the CH group. |

| ~3.2 - 3.5 | m | 1H | H-4 | The methine proton at the point of substitution is deshielded by the adjacent quaternary ammonium group. |

| ~3.0 | s | 6H | N(CH₃)₂ | The two methyl groups are equivalent and appear as a singlet, deshielded by the positive charge on the nitrogen. |

| ~9.0 - 12.0 | br s | 2H | N-H | The protons on the two nitrogen atoms will be broad and significantly downfield due to their acidic nature and exchange with the solvent. |

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~45 - 50 | C-2, C-7 | Carbons adjacent to the protonated ring nitrogen. |

| ~25 - 30 | C-3, C-6 | Aliphatic carbons in the azepane ring. |

| ~60 - 65 | C-4 | The carbon bearing the dimethylamino group is significantly deshielded. |

| ~40 - 45 | N(CH₃)₂ | The methyl carbons attached to the quaternary nitrogen. |

C. Experimental Protocol for NMR Spectroscopy

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of N,N-Dimethyl-4-azepanamine dihydrochloride. b. Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, approximately 0.6-0.7 mL) in a clean, dry NMR tube. The choice of solvent is critical; D₂O is a good choice for hydrochloride salts to ensure solubility and allow for the observation of exchangeable N-H protons, although they may exchange with the deuterium. DMSO-d₆ will also solubilize the salt and will not lead to the exchange of the N-H protons. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for aqueous solutions, if quantitative analysis is required.

2. Instrument Parameters (for a 400 MHz spectrometer):

- ¹H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

- Spectral Width: 0-16 ppm.

- Number of Scans: 16-64, depending on the sample concentration.

- Relaxation Delay: 1-2 seconds.

- ¹³C NMR:

- Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

- Spectral Width: 0-220 ppm.

- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

- Relaxation Delay: 2-5 seconds.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum. c. Calibrate the chemical shift scale using the solvent peak or internal standard. d. Integrate the peaks in the ¹H NMR spectrum.

Caption: A generalized workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2800-3000 | Strong | C-H stretch | Aliphatic C-H bonds in the azepane ring and methyl groups. |

| 2400-2700 | Broad, Strong | N⁺-H stretch | Stretching vibration of the protonated amine and ammonium groups. This broadness is characteristic of amine salts. |

| 1450-1480 | Medium | C-H bend | Bending vibrations of the CH₂ and CH₃ groups. |

| 1000-1200 | Medium-Strong | C-N stretch | Stretching vibrations of the carbon-nitrogen bonds. |

B. Experimental Protocol for IR Spectroscopy

1. Sample Preparation: a. KBr Pellet Method (preferred for solids): i. Grind a small amount (1-2 mg) of N,N-Dimethyl-4-azepanamine dihydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. ii. Place the powder in a pellet press and apply pressure to form a thin, transparent pellet. b. Attenuated Total Reflectance (ATR) Method: i. Place a small amount of the solid sample directly onto the ATR crystal. ii. Apply pressure to ensure good contact between the sample and the crystal.

2. Instrument Parameters:

- Scan Range: 4000-400 cm⁻¹.

- Resolution: 4 cm⁻¹.

- Number of Scans: 16-32.

3. Data Acquisition and Processing: a. Record a background spectrum of the empty sample compartment (or clean ATR crystal). b. Record the sample spectrum. c. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

A. Predicted Mass Spectral Data

For N,N-Dimethyl-4-azepanamine dihydrochloride, electrospray ionization (ESI) would be the most suitable ionization technique due to the polar and salt nature of the compound. We would expect to see the molecular ion of the free base.

-

Molecular Weight of Free Base (C₈H₁₈N₂): 142.24 g/mol

-

Predicted Molecular Ion (M+H)⁺: m/z 143.15

Predicted Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small neutral molecules or radicals from the azepane ring and the dimethylamino group.

Caption: Predicted major fragmentation pathways for N,N-Dimethyl-4-azepanamine.

B. Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

1. Sample Preparation: a. Prepare a dilute solution of N,N-Dimethyl-4-azepanamine dihydrochloride (approximately 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

2. Liquid Chromatography (LC) Parameters (for separation prior to MS):

- Column: A standard C18 reverse-phase column.

- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid (0.1%) to aid in ionization.

- Flow Rate: 0.2-0.5 mL/min.

3. Mass Spectrometry (MS) Parameters (ESI source):

- Ionization Mode: Positive ion mode.

- Capillary Voltage: 3-4 kV.

- Drying Gas Temperature: 300-350 °C.

- Drying Gas Flow: 8-12 L/min.

- Scan Range: m/z 50-500.

4. Data Analysis: a. Identify the peak corresponding to the molecular ion ([M+H]⁺). b. Analyze the fragmentation pattern in MS/MS experiments to confirm the structure.

IV. Conclusion and Best Practices

The comprehensive spectral analysis of N,N-Dimethyl-4-azepanamine dihydrochloride, as outlined in this guide, is essential for its unequivocal structural confirmation and purity assessment. While experimental data may not be readily available in public databases, the predicted spectral features, coupled with the detailed experimental protocols, provide a robust framework for researchers.

Key Best Practices:

-

Orthogonal Techniques: Always use a combination of spectroscopic techniques (NMR, IR, and MS) for unambiguous structure elucidation.

-

Solvent Selection: Carefully choose deuterated solvents for NMR to ensure sample solubility and to either observe or exchange labile protons as desired for structural confirmation.

-

Data Interpretation: Correlate the data from all techniques to build a cohesive and self-validating structural assignment.

-

Reference Standards: When available, comparison of spectral data with that of a certified reference standard is the gold standard for identification.

By following the principles and protocols detailed in this guide, researchers and drug development professionals can confidently characterize N,N-Dimethyl-4-azepanamine dihydrochloride and similar novel chemical entities, ensuring the integrity and quality of their scientific endeavors.

References

At the time of writing, direct and specific literature for the complete spectral analysis of N,N-Dimethyl-4-azepanamine dihydrochloride is not available. The principles and protocols described herein are based on established methodologies in organic spectroscopy. For foundational knowledge, the following resources are recommended:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

General spectral databases such as the Spectral Database for Organic Compounds (SDBS) can provide data for analogous structures. ([Link])

An In-depth Technical Guide to the Safe Handling of N,N-Dimethyl-4-azepanamine Dihydrochloride

Disclaimer: No specific safety and toxicological data for N,N-Dimethyl-4-azepanamine dihydrochloride has been found in publicly available databases. The following guide is based on the safety profiles of structurally similar compounds, including other N,N-dialkyl-azepane derivatives and amine dihydrochlorides. It is imperative that this compound is handled with caution by trained personnel, assuming it may be hazardous.

Compound Identification and Hazard Assessment by Analogy

N,N-Dimethyl-4-azepanamine dihydrochloride is a heterocyclic amine salt. The azepane ring is a seven-membered saturated heterocycle containing nitrogen, which is a common scaffold in medicinal chemistry.[1] The presence of the dimethylamino group and the dihydrochloride salt form will influence its physical, chemical, and toxicological properties. Due to the absence of specific safety data, a hazard assessment has been conducted by examining close structural analogues.

| Table 1: Hazard Profile of Structurally Related Compounds | |||

| Compound | CAS Number | Observed Hazards | Source |

| N,N-Diethyl-4-azepanamine dihydrochloride | 2203716-46-3 | Irritant | |

| Azepane | 111-49-9 | Flammable, Toxic by ingestion, Corrosive | [2] |

| (R)-3-Aminopiperidine dihydrochloride | 119829-81-3 | Skin and eye contact should be avoided, Hygroscopic | [3] |